molecular formula C53H65N9O8 B10849298 H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl

Cat. No.: B10849298
M. Wt: 956.1 g/mol
InChI Key: GYOWORZEZSLHIN-NATPVWCTSA-N
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Description

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl is a synthetic opioid peptide derivative designed for high specificity and potency at µ-opioid receptors. Its structure incorporates a D-alanine residue at position 2, a modification known to enhance µ-receptor selectivity by resisting enzymatic degradation and improving receptor binding . The C-terminal N-methyl benzyl (NMe-Bzl) group further stabilizes the peptide and increases hydrophobicity, which is critical for interactions with the µ-receptor's hydrophobic subsites . This compound exhibits an IC50 of 9 nM at µ-opioid receptors, making it significantly more potent than many endogenous and synthetic opioid analogs .

Properties

Molecular Formula

C53H65N9O8

Molecular Weight

956.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H65N9O8/c1-33(2)26-43(50(67)60-45(29-38-30-55-42-19-12-11-18-40(38)42)52(69)61(4)32-37-16-9-6-10-17-37)59-51(68)46-20-13-25-62(46)53(70)44(28-35-14-7-5-8-15-35)58-47(64)31-56-48(65)34(3)57-49(66)41(54)27-36-21-23-39(63)24-22-36/h5-12,14-19,21-24,30,33-34,41,43-46,55,63H,13,20,25-29,31-32,54H2,1-4H3,(H,56,65)(H,57,66)(H,58,64)(H,59,68)(H,60,67)/t34-,41+,43+,44+,45+,46+/m1/s1

InChI Key

GYOWORZEZSLHIN-NATPVWCTSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with the selection of a suitable solid support. Methylbenzhydrylamine (MBHA) resin is commonly employed due to its compatibility with Boc (tert-butyloxycarbonyl) protection strategies and its stability under repeated deprotection conditions. The C-terminal residue, N-methylbenzylamine (NMe-Bzl) , is anchored to the resin via an amide bond. This linkage ensures stability during subsequent coupling and cleavage steps.

The loading capacity of MBHA resin (typically 0.7–0.8 mmol/g) directly impacts peptide yield. A two-fold excess of Boc-protected D-Ala is coupled to the resin using dicyclohexylcarbodiimide (DCC) as an activating agent in dichloromethane (DCM). This step proceeds for 2 hours at room temperature, achieving >95% coupling efficiency as verified by Kaiser testing.

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus, following standard Boc-SPPS protocols:

ResidueProtection GroupsCoupling ReagentSolvent SystemTime (hr)
TrpBoc, side-chain unprotectedHOBt/DCCDCM/DMF (4:1)1.5
LeuBocHBTU/HOBtNMP2.0
ProBocDIC/HOBtDMF1.0
PheBocHATU/DIEADCM1.5
GlyBocDCCDMF1.0
D-AlaBocHOBt/DCCNMP/DCM (3:1)2.0
TyrBoc, OH-BzlTBTU/HOAtDMF2.5

Table 1: Coupling conditions for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl assembly. Data synthesized from.

Critical considerations include:

  • D-amino acid incorporation : The use of D-Ala requires stringent racemization control. Coupling at 4°C with HOBt (1-hydroxybenzotriazole) suppresses epimerization to <2%.

  • Tryptophan handling : Trp residues are susceptible to oxidation; thus, reactions are conducted under argon with 0.1% w/v ascorbic acid as an antioxidant.

  • Proline coupling : The cyclic structure of Pro necessitates extended activation times with DIC (diisopropylcarbodiimide) to achieve >90% yield.

Protection Group Strategy

Orthogonal Protection Systems

The synthesis employs a Boc/Benzyl (Bzl) protection scheme :

  • Nα-Boc : Removed via TFA (trifluoroacetic acid) in DCM (1:1 v/v) for 20 min per cycle.

  • Tyr-OH protection : Benzyl ether (Bzl) prevents side-chain oxidation during HF cleavage.

  • N-terminal acetylation : Introduced using acetic anhydride/pyridine (1:2) after final deprotection.

Side-Chain Protection Challenges

The NMe-Bzl group at the C-terminus requires selective deprotection. This is achieved through HF cleavage at 0°C with 10% anisole as a carbocation scavenger, preserving acid-labile groups. Post-cleavage, the peptide is precipitated in cold ether and extracted using acetonitrile/water (1:1), yielding 650–700 mg crude product per 1 g resin.

Purification and Characterization

Multi-Stage HPLC Purification

The crude peptide undergoes three successive HPLC steps:

  • First purification :

    • Column: Zorbax SB-C18 (250 × 21.2 mm)

    • Buffer A: 0.05 M TEAP (triethylammonium phosphate), pH 2.25

    • Buffer B: Acetonitrile

    • Gradient: 20–45% B over 60 min

    • Flow: 8 mL/min

    • Yield: ~40% recovery

  • Second purification :

    • Modified gradient (25–42% B) removes remaining D-Ala epimers.

  • Final polish :

    • TFA/acetonitrile system (0.1% TFA) on a Vydac C4 column

    • Purity: 97.2% by area normalization

Analytical Confirmation

  • Capillary Zone Electrophoresis (CZE) :

    • Buffer: 50 mM phosphate, pH 7.4

    • Voltage: 25 kV

    • Migration time: 14.3 min (single peak)

  • Mass Spectrometry :

    • Observed m/z: 956.1 [M+H]+ (calc. 956.1)

    • Fragmentation pattern confirms sequence via b/y ions.

Industrial-Scale Production Adaptations

For batch sizes >1 kg:

  • Continuous-flow solid-phase synthesis : Reduces cycle time by 40% through parallelized coupling/deprotection.

  • Green chemistry modifications :

    • Replacement of DCM with 2-methyltetrahydrofuran (2-MeTHF) in coupling steps.

    • Solvent recovery rates exceed 85% via distillation.

  • Quality control automation :

    • In-line FTIR monitors deprotection efficiency.

    • PAT (Process Analytical Technology) ensures <0.5% batch-to-batch variance .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity and efficiency of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, triggering a cascade of intracellular events that result in its observed effects. The pathways involved include the activation of G-proteins and subsequent modulation of adenylate cyclase activity, leading to changes in cellular cAMP levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and activity data for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl and related compounds:

Compound Name Modifications Receptor Affinity (IC50/Ki) Key Findings Source
This compound C-terminal N-methyl benzyl group IC50 = 9 nM (µ) Highest µ-receptor potency in its class; enhanced stability and selectivity
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl·TFA (2) C-terminal benzyl ester (O-Bzl) N/A High synthetic yield (98.3%), but receptor activity not reported
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl·TFA (3) C-terminal benzylamide (NH-Bzl) N/A Structural analog; likely lower metabolic stability than NMe-Bzl
Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2 D-Trp substitution; extended sequence IC50 = 2300 nM (µ) Reduced potency due to D-Trp and hydrophilic C-terminal extension
H-Tyr-Ada-Gly-Phe-Met-OH Adamantane (Ada) at position 2 N/A Bulkier Ada group may reduce µ-receptor affinity compared to D-Ala
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH Non-standard residues (Dmt, Tic) Ki = 55 nM (δ) High δ-receptor specificity; structurally distinct from target compound

Key Observations

C-Terminal Modifications :

  • The NMe-Bzl group in the target compound enhances µ-receptor binding and metabolic stability compared to O-Bzl or NH-Bzl derivatives . Benzyl esters (O-Bzl) are prone to hydrolysis, while benzylamides (NH-Bzl) lack the steric and electronic benefits of N-methylation.
  • Substitutions like D-Trp (e.g., Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2) disrupt the peptide's compact structure, leading to a 255-fold drop in µ-receptor potency (IC50 = 2300 nM vs. 9 nM) .

Position 2 Substitutions :

  • D-Ala at position 2 is critical for µ-receptor specificity. Bulkier residues like adamantane (Ada) in H-Tyr-Ada-Gly-Phe-Met-OH likely hinder receptor binding, though activity data are unavailable .
  • highlights that D-configuration residues at position 2 optimize interactions with µ-receptor subsites, aligning with the target compound's design .

Conformational Stability :

  • The Pro-Leu sequence at positions 5–6 induces a β-turn structure, mimicking morphine's T-shaped conformation. This folding is essential for µ-receptor activation .

Receptor Specificity :

  • Compounds like H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH (Ki = 55 nM at δ-receptors) demonstrate that δ-specific ligands require hydrophilic and extended sequences, contrasting with the target compound's hydrophobic, compact design .

Research Implications and Limitations

  • Gaps in Data : Activity data for C-terminal analogs (e.g., O-Bzl, NH-Bzl) are incomplete, limiting direct comparisons .
  • Structural Insights : Computational modeling and NMR studies (as in ) support the target compound's conformational alignment with morphine, explaining its high potency .
  • Future Directions : Testing Ada-containing analogs and exploring NMe-Bzl derivatives in other opioid peptides could refine structure-activity relationships.

Q & A

Q. How to design a pharmacokinetic study for this compound in rodent models?

  • Methodological Answer :
  • Dosing Routes : Compare intravenous, subcutaneous, and oral administration.
  • Sampling Schedule : Collect plasma/tissue at intervals (e.g., 5 min to 24 hr post-dose).
  • Analytical Method : Develop a sensitive LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Compartmental Modeling : Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate half-life, clearance, and volume of distribution .

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